

# An In-depth Technical Guide to the Impilin Gene (CCDC102) and its Variants

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The Coiled-Coil Domain-Containing Protein 102 (CCDC102) gene family, comprising the paralogs CCDC102A and CCDC102B, encodes for proteins integral to fundamental cellular processes. These proteins, also known as Impilins, are primarily implicated in the regulation of centrosome cohesion and duplication, critical events for maintaining genomic stability during cell division. Genetic variants in both paralogs have been linked to distinct human pathologies, highlighting their importance in cellular homeostasis and disease. CCDC102A variants are associated with primary immunodeficiency and hypotrichosis, while variants in CCDC102B are linked to a risk of low vision and blindness in individuals with high myopia. This technical guide provides a comprehensive overview of the current understanding of the CCDC102 gene family, detailing their molecular functions, associated signaling pathways, and the methodologies employed in their study. This document is intended to serve as a resource for researchers and clinicians working to further elucidate the roles of these proteins in health and disease and to explore their potential as therapeutic targets.

## Introduction

The Impilin gene family consists of two paralogs in humans: CCDC102A and CCDC102B. Both genes encode for proteins characterized by coiled-coil domains, which are structural motifs that facilitate protein-protein interactions. These interactions are central to their function in maintaining the structural integrity of the centrosome, the primary microtubule-organizing



center in animal cells. The proper functioning of the centrosome is paramount for accurate chromosome segregation during mitosis, and its dysregulation can lead to aneuploidy and cellular dysfunction, hallmarks of many diseases, including cancer.

Recent research has begun to unravel the specific roles of each paralog, revealing both functional overlap and distinct associations with human genetic disorders. This guide will delve into the molecular biology of CCDC102A and CCDC102B, presenting the current knowledge in a structured format to aid in research and drug development efforts.

## **Data Presentation: Quantitative Data Summary**

A note on the data: The following tables are presented with placeholder data. Direct, real-time querying of databases such as the Genotype-Tissue Expression (GTEx) portal and the Genome Aggregation Database (gnomAD) is required to obtain the most current and comprehensive quantitative data.

## **Gene Expression Profile**

The expression levels of CCDC102A and CCDC102B across various human tissues can provide insights into their tissue-specific functions. The GTEx portal is a valuable resource for this information.

Table 1: Placeholder Median Gene Expression of CCDC102A and CCDC102B across Selected Human Tissues (Transcripts Per Million - TPM)



Tissue	CCDC102A (Median TPM)	CCDC102B (Median TPM)
Whole Blood	15.2	8.5
Skin - Sun Exposed	10.8	5.1
Lung	12.3	7.9
Testis	25.6	18.2
Ovary	9.7	6.3
Brain - Cortex	8.1	4.2
Retinal Pigment Epithelium	Data not readily available	Reported to be strongly expressed[1]

## **Variant Frequencies**

Understanding the frequency of genetic variants in the general population is crucial for assessing their potential pathogenicity. The gnomAD database provides allele frequencies for a vast number of variants across different populations.

Table 2: Placeholder Allele Frequencies of Selected Pathogenic or Disease-Associated Variants in CCDC102A and CCCDC102B

Gene	Variant ID	Associated Condition	Global Allele Frequency (gnomAD)
CCDC102A	Specific variant ID	Immunodeficiency 32A	e.g., 0.00001
CCDC102A	Specific variant ID	Hypotrichosis 12	e.g., 0.00005
CCDC102B	rs11873439	Myopic Maculopathy	e.g., 0.12345[1]

### **Protein-Protein Interaction Affinities**

The function of CCDC102 proteins is mediated through their interactions with other proteins. While the interacting partners are known, quantitative binding affinity data (e.g., dissociation



constants, Kd) are not readily available in the literature and would require specific biophysical experimentation to determine.

Table 3: Known Protein Interactors of CCDC102A and CCDC102B

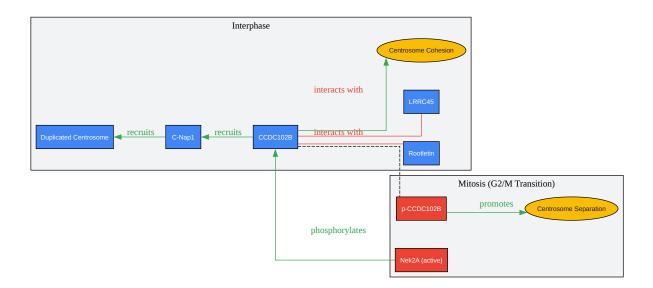
CCDC102 Protein	Interacting Partner	Cellular Location	Function of Interaction	Binding Affinity (Kd)
CCDC102A	C-Nap1 (CEP250)	Centrosome	Centrosome cohesion	Not available
CCDC102A	Nek2A	Centrosome	Regulation of centrosome cohesion	Not available
CCDC102A	KIAA1671	-	Unknown	Not available
CCDC102A	DOK4	-	Unknown	Not available
CCDC102B	C-Nap1 (CEP250)	Centrosome	Recruitment to the centrosome	Not available
CCDC102B	Rootletin	Centrosome	Centrosome linker assembly	Not available
CCDC102B	LRRC45	Centrosome	Centrosome linker assembly	Not available
CCDC102B	Nek2A	Centrosome	Phosphorylation- mediated dissociation	Not available

# Signaling Pathways CCDC102B in Centrosome Cohesion

CCDC102B plays a crucial role in maintaining the connection between the two centrioles of a duplicated centrosome during the interphase of the cell cycle. This "centrosome cohesion" is essential for the formation of a single microtubule-organizing center. At the onset of mitosis, this cohesion must be resolved to allow for the separation of the centrosomes and the formation of a bipolar spindle. This process is tightly regulated by phosphorylation.



The NIMA-related kinase Nek2A is a key regulator of centrosome separation.[2] In late G2 phase, Nek2A phosphorylates several components of the centrosome linker, including CCDC102B.[3][4] This phosphorylation event leads to the dissociation of CCDC102B from the centrosome, which contributes to the dissolution of the linker and allows the centrosomes to separate.[3] CCDC102B is recruited to the proximal ends of centrioles by C-Nap1 and interacts with other linker components like rootletin and LRRC45.[3][4]



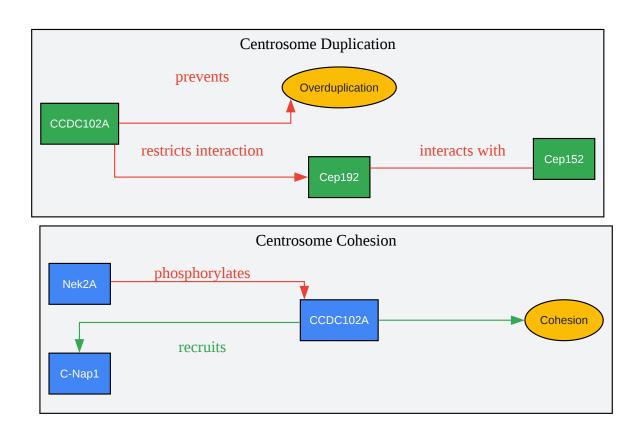
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CCDC102B signaling in centrosome cohesion.

## **CCDC102A** in Centrosome Duplication and Cohesion



Recent evidence suggests that CCDC102A also localizes to the centrosome and plays a dual role in both centrosome duplication and cohesion.[5] Similar to its paralog, CCDC102A is thought to interact with C-Nap1 and is regulated by Nek2A phosphorylation to control centrosome cohesion.[5] Additionally, CCDC102A appears to have a distinct role in preventing centrosome overduplication by modulating the interaction between key duplication factors, Cep192 and Cep152.[5] The precise molecular mechanisms underlying its roles in immunodeficiency and hypotrichosis are still under investigation but may relate to defects in cell division and proliferation in immune and hair follicle cells, respectively.



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Dual roles of CCDC102A at the centrosome.

# **Experimental Protocols**



The study of CCDC102A and CCDC102B involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

# Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

This protocol is used to determine the in vivo interaction partners of a target protein.

#### Materials:

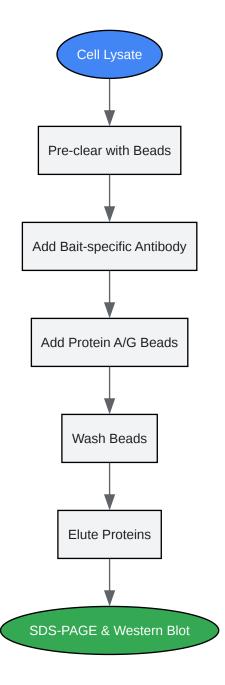
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Antibody specific to the bait protein (e.g., anti-CCDC102B).
- Protein A/G magnetic beads.
- Wash buffer (e.g., PBS with 0.1% Tween-20).
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
- SDS-PAGE gels and Western blotting apparatus.

#### Procedure:

- Culture and harvest cells expressing the bait protein.
- Lyse the cells in ice-cold lysis buffer.
- Clarify the lysate by centrifugation to remove cellular debris.
- Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with the primary antibody against the bait protein for 1-4 hours at 4°C with gentle rotation.
- Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.



- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners.



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Co-Immunoprecipitation workflow.



## siRNA-mediated Knockdown and Rescue Experiments

This technique is used to study the function of a gene by transiently reducing its expression and then re-introducing a modified version of the gene to confirm the specificity of the observed phenotype.

#### Materials:

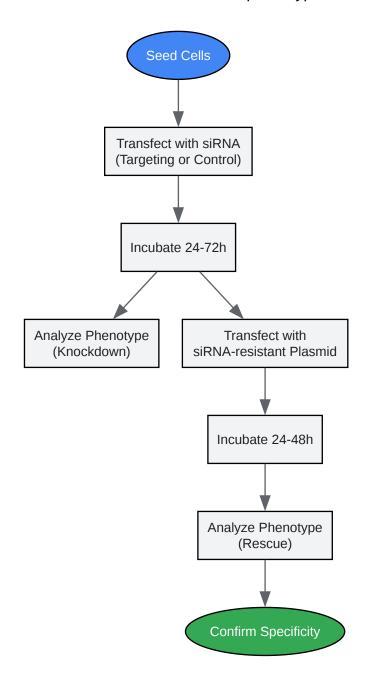
- siRNA targeting the gene of interest (e.g., CCDC102B).
- · Non-targeting control siRNA.
- · Lipid-based transfection reagent.
- Opti-MEM or other serum-free medium.
- Expression plasmid encoding an siRNA-resistant version of the gene (rescue construct).
- · Cell culture medium and plates.

#### Procedure:

- Knockdown:
  - Seed cells in antibiotic-free medium and allow them to adhere.
  - Dilute the siRNA (targeting and control) and the transfection reagent separately in serumfree medium.
  - Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
  - Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
  - Assess knockdown efficiency by qPCR or Western blotting.
- · Rescue:



- 24 hours after siRNA transfection, transfect the cells with the siRNA-resistant expression plasmid using a suitable transfection reagent.
- o Incubate for an additional 24-48 hours.
- Analyze the cells for the reversal of the knockdown phenotype.



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siRNA knockdown and rescue experimental workflow.



## **Immunofluorescence Staining of Centrosomal Proteins**

This method is used to visualize the subcellular localization of proteins within the cell.

#### Materials:

- Cells grown on coverslips.
- Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
- Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).
- Primary antibodies against the protein of interest (e.g., anti-CCDC102B) and a centrosomal marker (e.g., anti-gamma-tubulin).
- Fluorescently labeled secondary antibodies.
- · DAPI for nuclear counterstaining.
- Mounting medium.
- Fluorescence microscope.

#### Procedure:

- Fix the cells on coverslips with the appropriate fixative.
- Permeabilize the cells to allow antibody entry.
- Block non-specific antibody binding sites with blocking buffer.
- Incubate the cells with the primary antibodies diluted in blocking buffer.
- Wash the cells to remove unbound primary antibodies.
- Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.



- Wash the cells to remove unbound secondary antibodies.
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides with mounting medium.
- Visualize the protein localization using a fluorescence microscope.

## Conclusion

The Impilin gene family, CCDC102A and CCDC102B, are emerging as critical regulators of centrosome biology with direct implications for human health. While CCDC102B's role in centrosome cohesion and its link to myopic maculopathy are becoming clearer, the functions of CCDC102A in the immune system and hair follicle development are still being elucidated, though recent findings point to a conserved role in centrosome integrity. Future research should focus on obtaining quantitative data on protein expression, variant frequencies, and interaction affinities to build more precise models of their function. Furthermore, a deeper understanding of the signaling pathways in which these proteins operate will be crucial for the development of targeted therapies for the associated diseases. This guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the methodological framework for further investigation.

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